N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
Description
Properties
Molecular Formula |
C29H33N7O4 |
|---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-[1-[2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]propanamide |
InChI |
InChI=1S/C29H33N7O4/c1-20-17-25(33-32-20)31-27(38)19-36-24-10-6-5-9-23(24)28(39)35(29(36)40)16-13-26(37)30-22-11-14-34(15-12-22)18-21-7-3-2-4-8-21/h2-10,17,22H,11-16,18-19H2,1H3,(H,30,37)(H2,31,32,33,38) |
InChI Key |
YBQWYLMKQSKBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
A widely adopted method involves the cyclization of anthranilic acid (1 ) with formamide (2 ) under thermal conditions (120°C, 4–6 hours), yielding quinazolin-4(3H)-one (3 ) in 85–94% yield. Subsequent chlorination using phosphorus oxychloride (POCl3) generates 4-chloroquinazoline (4 ), which serves as a versatile intermediate for further functionalization.
Table 1: Optimization of Quinazolinone Synthesis
One-Pot Three-Component Assembly
Recent advances describe a one-pot synthesis utilizing arenediazonium salts, nitriles, and bifunctional anilines. This domino reaction forms 3,4-dihydroquinazolines via sequential C–N bond formations, achieving yields up to 91% under mild, metal-free conditions. While this method streamlines production, it requires precise stoichiometric control to avoid side reactions.
Functionalization of the Quinazolinone Scaffold
Introduction of the Propanamide Side Chain
The propanamide linker is introduced through nucleophilic substitution or amidation. In a representative procedure, 4-chloroquinazoline (4 ) reacts with 3-aminopropanoic acid derivatives in the presence of triethylamine (TEA), yielding 3-(quinazolin-4-yl)propanamide intermediates.
Critical Parameters :
Attachment of the 2-((3-Methyl-1H-Pyrazol-5-yl)Amino)-2-Oxoethyl Group
The pyrazole-containing side chain is synthesized separately and coupled to the quinazolinone core. Key steps include:
-
Pyrazole Preparation : Cyclocondensation of hydrazine derivatives with acetylacetone yields 3-methyl-1H-pyrazol-5-amine (5 ).
-
Acylation : Reaction of 5 with chloroacetyl chloride forms 2-chloro-N-(3-methyl-1H-pyrazol-5-yl)acetamide (6 ).
-
Alkylation : Intermediate 6 undergoes nucleophilic substitution with the quinazolinone-propanamide derivative to install the final side chain.
Table 2: Reaction Conditions for Side-Chain Coupling
| Step | Reagents | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Hydrazine, acetylacetone | Ethanol, reflux | 78 | |
| 2 | Chloroacetyl chloride, TEA | DCM, 0°C to RT | 65 | |
| 3 | K2CO3, DMF | 60°C, 12 h | 72 |
Synthesis of the N-(1-Benzylpiperidin-4-yl) Moiety
Piperidine Alkylation
The benzylpiperidine fragment is prepared via alkylation of piperidin-4-amine with benzyl bromide. Optimization studies indicate that using potassium carbonate (K2CO3) as a base in acetonitrile at 60°C achieves 88% yield.
Mechanistic Insight :
The reaction proceeds via an SN2 mechanism, with benzyl bromide acting as the electrophile. Steric hindrance around the piperidine nitrogen necessitates prolonged reaction times (12–24 hours).
Purification and Characterization
Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) and characterized by NMR and mass spectrometry. For example, N-(1-benzylpiperidin-4-yl) intermediates exhibit distinctive 1H-NMR signals at δ 3.38–3.16 ppm (piperidine CH2) and δ 7.20–6.79 ppm (benzyl aromatic protons).
Final Coupling and Global Deprotection
Amide Bond Formation
The quinazolinone-propanamide intermediate is coupled with N-(1-benzylpiperidin-4-yl)amine using carbodiimide crosslinkers (e.g., EDC/HOBt). This step requires anhydrous conditions to prevent hydrolysis, yielding the final product in 68–75% purity.
Deprotection and Final Purification
If protective groups (e.g., tert-butoxycarbonyl, Boc) are employed during synthesis, final deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane. Reverse-phase HPLC (C18 column, acetonitrile/water) ensures >95% purity for pharmacological testing.
Analytical and Spectroscopic Validation
Spectroscopic Data
Purity Assessment
HPLC analyses under gradient elution (0.1% TFA in H2O/MeCN) confirm ≥95% purity, with retention times consistent across batches.
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs of the original compound.
Scientific Research Applications
Neuroprotective Effects
Recent studies have shown that compounds structurally related to N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide exhibit significant inhibition of acetylcholinesterase (AChE) activity. This inhibition is crucial for the treatment of Alzheimer's disease as it enhances acetylcholine levels in the brain, potentially improving cognitive function. One study reported that certain derivatives demonstrated AChE inhibition percentages comparable to donepezil, a standard treatment for Alzheimer's disease .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. A series of derivatives were synthesized and tested against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers. The results indicated that these compounds exhibited moderate to significant cytotoxicity, with some derivatives showing GI50 values that were 1.5–3.0-fold more potent than the positive control 5-fluorouracil (5-FU). Molecular docking studies suggested that these compounds may inhibit key cancer growth regulators such as EGFR-TK and BRAF kinase .
Antioxidant Activity
In addition to neuroprotective and anticancer effects, this compound has been shown to possess antioxidant properties. This activity may be beneficial in mitigating oxidative stress-related damage in various diseases, including neurodegenerative disorders .
Case Study 1: Alzheimer’s Disease Research
In a study focusing on Alzheimer's disease therapies, derivatives of this compound were evaluated for their ability to upregulate antioxidant enzymes. The findings indicated that these compounds could enhance the cellular defense mechanisms against oxidative stress, providing a dual benefit in treating Alzheimer’s disease by both inhibiting AChE and protecting neurons from oxidative damage .
Case Study 2: Cancer Treatment Development
A novel series of quinazoline derivatives related to this compound demonstrated promising results in preclinical trials against multiple cancer types. The compounds not only inhibited tumor cell proliferation but also induced apoptosis in cancer cells through G2/M phase arrest. These findings suggest potential pathways for further development into effective cancer therapeutics .
Mechanism of Action
The mechanism of action of N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Pathway Modulation: The compound could affect various biochemical pathways, leading to changes in cellular metabolism, gene expression, or protein synthesis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s bioactivity and physicochemical properties can be inferred through comparisons with structurally analogous molecules. Below is a detailed analysis:
Quinazolinone Derivatives
Quinazolinones are well-studied for their diverse bioactivities. For example:
- 2-Cyanoquinazolin-4(3H)-ones: Synthesized via 1,2,3-dithiazole intermediates, these compounds exhibit antitumor and antimicrobial properties. Lee et al. (1998) reported IC₅₀ values of 5–20 µM against human cancer cell lines .
- Dihydroquinazolinones: Known for kinase inhibition (e.g., EGFR inhibitors), these often feature substitutions at the 1- and 3-positions to optimize binding. The target compound’s 1-(2-oxoethyl) substitution may enhance solubility compared to alkyl-substituted analogs .
Pyrazole-Containing Compounds
Pyrazole derivatives are prominent in drug discovery due to their metabolic stability and hydrogen-bonding capacity:
- N-Heteroimmine-1,2,3-dithiazoles : Baraldi et al. (2002) demonstrated that pyrazole-fused dithiazoles show antimicrobial activity (MIC 2–8 µg/mL against S. aureus) and antitumor effects (IC₅₀ 10–50 µM). The target compound’s 3-methylpyrazole group may reduce steric hindrance compared to bulkier substituents .
- Plant-derived pyrazoles : While natural pyrazoles are rare, synthetic analogs like the target compound often exhibit enhanced bioactivity due to tailored substituents .
Benzylpiperidine Derivatives
Benzylpiperidine moieties are prevalent in CNS drugs:
- Donepezil : A benzylpiperidine-based acetylcholinesterase inhibitor, highlighting the scaffold’s relevance in neuropharmacology. The target compound’s benzylpiperidine group may confer similar pharmacokinetic advantages, such as increased half-life .
Comparative Data Table
Key Research Findings
- Synthetic Challenges : The compound’s complexity may require advanced methodologies, such as those described by Koutentis et al. (2011) for heterocyclic assembly .
- Bioactivity Gaps : While direct bioactivity data for the target compound is absent in the provided evidence, its structural motifs align with molecules showing antimicrobial, antitumor, and CNS activities.
Biological Activity
N-(1-benzylpiperidin-4-yl)-3-(1-(2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects as an acetylcholinesterase (AChE) inhibitor, its cytotoxic properties against cancer cell lines, and its antioxidant capabilities.
Chemical Structure and Properties
The compound features a benzylpiperidine moiety linked to a quinazoline structure, which is known for its pharmacological relevance. The presence of a pyrazole ring further enhances its potential biological activity.
Acetylcholinesterase Inhibition
Research indicates that derivatives of N-(1-benzylpiperidin-4-yl) exhibit significant inhibition of AChE activity. In particular, the compound demonstrated an AChE inhibition percentage of 87% compared to donepezil, a standard treatment for Alzheimer's disease . Docking studies suggest that the interactions between this compound and AChE are similar to those observed with donepezil, indicating a promising lead for developing new AChE inhibitors.
Cytotoxicity Against Cancer Cell Lines
The compound has shown moderate to good cytotoxicity against various human cancer cell lines, including:
- SW620 (human colon cancer)
- PC-3 (prostate cancer)
- NCI-H23 (lung cancer)
In vitro studies revealed that the compound significantly induced early apoptosis in SW620 cells and arrested these cells at the G2/M phase of the cell cycle . This suggests potential applications in cancer therapy, particularly as a lead for designing more effective anticancer agents.
Antioxidant Activity
The compound also exhibited significant antioxidant activity, as demonstrated by DPPH scavenging assays. This property is crucial for mitigating oxidative stress-related damage in cells and could contribute to its overall therapeutic profile .
Data Summary
Case Studies
Several studies have investigated the biological activity of compounds related to N-(1-benzylpiperidin-4-yl). For instance:
- Study on Quinazoline Derivatives : This study synthesized various quinazoline derivatives and evaluated their AChE inhibitory effects. The results highlighted that compounds with the benzylpiperidine moiety displayed enhanced inhibitory activity compared to traditional inhibitors .
- Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of similar compounds against different cancer cell lines. The findings indicated that certain derivatives not only inhibited cell growth but also triggered apoptotic pathways, suggesting their potential as anticancer agents .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound?
The synthesis of this compound requires careful control of reaction parameters such as temperature, solvent selection, and catalyst choice. For example, propionic anhydride reflux under argon is critical for acylation steps, as seen in analogous piperidine-based syntheses . Yield optimization (e.g., 79.9% in a related protocol) depends on sequential purification via solvent extraction (CHCl₃), acid-base workup, and chromatographic methods .
Q. How should researchers validate the structural integrity of this compound?
Multimodal characterization is essential:
- NMR : Look for aromatic proton signals (δ 7.24–7.40 ppm for benzyl groups) and carbonyl carbons (δ ~173–174 ppm) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 380 for a structurally similar compound) and fragmentation patterns .
- Elemental analysis : Match calculated vs. observed C, H, N percentages (e.g., 76.80% C, 6.14% H for a quinazoline derivative) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
Prioritize kinase inhibition assays due to the quinazolinone and pyrazole motifs, which are known to interact with ATP-binding pockets. Use cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) and antimicrobial screens (MIC against S. aureus and E. coli) .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved target specificity?
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR, VEGFR2). Focus on hydrogen bonding between the pyrazole moiety and hinge regions .
- QSAR : Correlate substituent effects (e.g., methyl vs. chloro groups) with bioactivity data to predict optimal side chains .
- AI-driven synthesis planning : Implement tools like COMSOL Multiphysics for reaction parameter optimization (e.g., solvent polarity, temperature gradients) .
Q. How should researchers address contradictory data in solubility and bioavailability studies?
Discrepancies often arise from assay conditions. For example:
- Solubility : Compare results across solvents (DMSO vs. aqueous buffers) using UV-Vis spectroscopy .
- Permeability : Use parallel artificial membrane permeability assays (PAMPA) and Caco-2 models to resolve conflicting Caco-2 vs. PAMPA data .
Q. What strategies mitigate side reactions during the coupling of the quinazolinone and pyrazole moieties?
- Protecting groups : Temporarily block reactive amines (e.g., Boc protection) to prevent unwanted nucleophilic attacks .
- Catalyst screening : Test Pd(OAc)₂ or CuBr for cross-coupling efficiency, as seen in heterocyclic amidation protocols .
- Reaction monitoring : Use TLC or inline IR to detect intermediates and adjust stoichiometry dynamically .
Methodological Challenges and Solutions
Q. How to resolve low yields in final purification steps?
- Crystallization : Optimize solvent mixtures (e.g., 2-propanol/water) for recrystallization, leveraging oxalic acid salt formation .
- Chromatography : Use gradient elution (hexane/EtOAc) on silica gel, adjusting polarity based on TLC Rf values .
Q. What analytical techniques confirm stereochemical purity in chiral intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
